1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione
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Overview
Description
The compound “1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione” appears to contain an indole group and two piperidine groups. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a liquid with a pepper-like aroma .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an indole group attached to a piperidine group via an ethane-1,2-dione (also known as an acetyl) group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, both indoles and piperidines are relatively stable compounds, although they can participate in various chemical reactions. They are also both polar and capable of forming hydrogen bonds, which can affect their physical properties such as solubility .Scientific Research Applications
Regioselective Synthesis and Anti-tumor Activity
A study by Girgis (2009) explored the regioselective synthesis of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, which includes compounds structurally related to the one . These compounds exhibited mild activity against various human tumor cells, with considerable anti-tumor properties against colon, breast, leukemia, and prostate cancers. Additionally, they showed significant anti-inflammatory activity in vivo, suggesting potential applications in cancer and inflammation treatment (Girgis, 2009).
Efficient Synthesis of Nα-urethane-protected β- and γ-amino Acids
Cal et al. (2012) developed an efficient one-pot synthesis method for Nα-urethane-protected β-alanine and γ-aminopropionic acid, starting from compounds including 1-[(4-Methylphenyl)oxy]piperidine-2,6-dione. This process highlights the versatility of related compounds in synthesizing amino acid derivatives with potential pharmaceutical applications (Cal, Mariusz Jaremko, Łukasz Jaremko, & Stefanowicz, 2012).
Synthesis, Alkylation, and Structural Studies
Tugusheva et al. (1994) investigated the reactivity of 2-Piperidinomethylene-2H pyrrolo[1,2-a]indoles, showcasing the potential for creating a variety of structurally diverse compounds through reactions with active methylene units. This work underscores the compound's utility in synthetic organic chemistry and drug development (Tugusheva, Ryabova, Solov’eva, & Granik, 1994).
Synthesis of Ellipticine Quinone from Isatin
Ramkumar and Nagarajan (2014) described a new route to synthesize ellipticine quinone, starting from 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione, highlighting the compound's role in generating key intermediates for the synthesis of complex molecules with potential anticancer properties (Ramkumar & Nagarajan, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-20(23-11-5-1-6-12-23)16-25-15-18(17-9-3-4-10-19(17)25)21(27)22(28)24-13-7-2-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJKSUZCCPPHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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